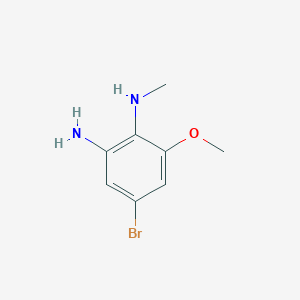

4-bromo-6-methoxy-N1-methylbenzene-1,2-diamine

描述

Chemical Identity and Nomenclature

This compound represents a highly substituted derivative of ortho-phenylenediamine, characterized by a specific arrangement of functional groups that significantly influence its chemical properties and reactivity patterns. The compound possesses the molecular formula C₈H₁₁BrN₂O and exhibits a molecular weight of 231.09 grams per mole. The systematic nomenclature reflects the precise positioning of substituents on the benzene ring, where the bromine atom occupies the 4-position, the methoxy group is located at the 6-position, and the N-methylation occurs at the N1 nitrogen of the diamine functionality.

The compound is registered under Chemical Abstracts Service number 1799973-81-1, providing a unique identifier for this specific molecular structure. The Simplified Molecular Input Line Entry System representation is expressed as NC1=CC(Br)=CC(OC)=C1NC, which encodes the complete structural information including the positioning of all substituents. This systematic approach to nomenclature ensures precise identification and differentiation from closely related isomeric compounds that may possess similar molecular formulas but different substitution patterns.

The structural complexity of this compound necessitates careful consideration of its three-dimensional arrangement and electronic properties. The presence of both electron-withdrawing and electron-donating groups creates a unique electronic environment that influences the compound's reactivity toward various chemical transformations. Research has demonstrated that such substitution patterns are particularly valuable in the synthesis of heterocyclic compounds, where the specific positioning of functional groups determines the success and selectivity of cyclization reactions.

Historical Development in Heterocyclic Chemistry

The development of substituted benzene diamines as precursors to heterocyclic compounds represents a significant advancement in organic synthetic methodology, with ortho-phenylenediamine derivatives playing a crucial role in this evolution. Historical research has established that ortho-phenylenediamine serves as an important precursor to many heterocyclic compounds, with its reactions with various carbonyl compounds leading to the formation of benzimidazoles and related structures. The introduction of specific substituents, such as those found in this compound, represents a refinement of this fundamental chemistry to achieve enhanced selectivity and novel properties.

The systematic exploration of brominated and methoxylated benzene diamines emerged from the recognition that electron-withdrawing and electron-donating substituents could be strategically positioned to modulate reactivity patterns. Research published in The Journal of Organic Chemistry has documented the synthesis and characterization of various phenylenediamine derivatives bearing electron-acceptor units, demonstrating that these compounds exhibit unique electrochemical properties and serve as valuable intermediates in the preparation of more complex heterocyclic systems. These investigations revealed that the positioning of substituents significantly affects the HOMO-LUMO gap and overall electronic behavior of the resulting compounds.

The historical development of N-methylated benzene diamines specifically addresses the need for enhanced solubility and modified reactivity compared to their non-methylated counterparts. Studies have shown that N-methylation can influence both the kinetics and thermodynamics of cyclization reactions, leading to improved yields and selectivity in the formation of target heterocyclic products. The combination of multiple substituents, as exemplified by this compound, represents the culmination of decades of research aimed at fine-tuning the electronic and steric properties of benzene diamine precursors.

Positional Isomerism in Brominated Benzene Diamines

The study of positional isomerism in brominated benzene diamines reveals significant variations in chemical properties and reactivity patterns depending on the specific positioning of the bromine substituent relative to the diamine functionality. Comparative analysis of different brominated isomers demonstrates that the location of the bromine atom profoundly affects both the electronic distribution within the molecule and the accessibility of the nitrogen atoms for subsequent chemical transformations. Research has identified several distinct isomeric forms, including compounds where the bromine occupies the 3-position, 4-position, or 5-position relative to the diamine unit.

Table 1: Comparative Properties of Brominated Benzene Diamine Isomers

| Compound | CAS Number | Molecular Weight | Bromine Position | Molecular Formula |

|---|---|---|---|---|

| 3-Bromo-1,2-diaminobenzene | 1575-36-6 | 187.04 | 3-position | C₆H₇BrN₂ |

| 4-Bromo-1,2-diaminobenzene | 1575-37-7 | 187.04 | 4-position | C₆H₇BrN₂ |

| 6-Bromo-N1-methylbenzene-1,2-diamine | 1150102-47-8 | 201.06 | 6-position | C₇H₉BrN₂ |

| This compound | 1799973-81-1 | 231.09 | 4-position | C₈H₁₁BrN₂O |

The compound 6-bromo-N1-methylbenzene-1,2-diamine serves as a particularly relevant comparison point, possessing the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 grams per mole. This isomer demonstrates different physical properties compared to this compound, including a different melting point range and altered solubility characteristics. The positioning of the bromine at the 6-position rather than the 4-position creates distinct electronic effects that influence the compound's behavior in chemical reactions.

Research examining the electrochemical properties of these isomers has revealed that the position of the bromine substituent significantly affects both oxidation and reduction potentials. Cyclic voltammetry studies indicate that compounds with bromine in different positions exhibit varying degrees of electrochemical reversibility and different onset potentials for oxidation processes. These differences are attributed to the varying degrees of electronic conjugation between the bromine substituent and the diamine functionality, which is maximized when the bromine occupies positions that allow for optimal orbital overlap.

The steric implications of bromine positioning also play a crucial role in determining the compound's three-dimensional structure and its ability to participate in specific reaction pathways. Molecular modeling studies suggest that the 4-position substitution in this compound creates a different steric environment compared to 6-position substitution, potentially affecting the approach of reagents and the formation of transition states during chemical transformations. This positional variation has practical implications for synthetic applications, where the choice of specific isomers can determine the success and selectivity of desired chemical transformations.

Table 2: Physical Properties Comparison of Selected Brominated Benzene Diamines

| Property | 6-Bromo-N1-methylbenzene-1,2-diamine | This compound |

|---|---|---|

| Molecular Weight | 201.064 g/mol | 231.09 g/mol |

| Density | 1.6±0.1 g/cm³ | Not specified |

| Boiling Point | 297.9±30.0 °C | Not specified |

| Flash Point | 133.9±24.6 °C | Not specified |

| Storage Temperature | 2-8°C | Room temperature |

| Physical Form | Solid | Solid |

属性

IUPAC Name |

5-bromo-3-methoxy-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFCMFOIAGTMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1OC)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248308 | |

| Record name | 5-Bromo-3-methoxy-N2-methyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799973-81-1 | |

| Record name | 5-Bromo-3-methoxy-N2-methyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799973-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methoxy-N2-methyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction Using Zinc and Acetic Acid in 1,4-Dioxane

- Procedure : A solution of 4-bromo-6-methoxy-N-methyl-2-nitroaniline in 1,4-dioxane is cooled to 0°C. Powdered zinc is added followed by dropwise addition of glacial acetic acid. The mixture is stirred at room temperature overnight, then heated to 90°C for 4 hours.

- Workup : After cooling, the reaction mixture is neutralized with 6N NaOH, extracted with ethyl acetate, washed sequentially with sodium bicarbonate solution, water, and brine, dried over sodium sulfate, and concentrated.

- Outcome : The product, 4-bromo-6-methoxy-N1-methylbenzene-1,2-diamine, is obtained as a black oil or solid with high purity.

- Analytical Data : MS (M)+ observed at 201.06 consistent with calculated molecular weight.

Reduction Using Iron Powder and Ammonium Chloride in Methanol

- Procedure : The nitro precursor is dissolved in methanol, iron powder and ammonium chloride are added at room temperature. The mixture is heated to 75°C and stirred for 15 hours.

- Workup : After cooling, the mixture is filtered, concentrated, and the residue washed with water. The aqueous phase is extracted with ethyl acetate, dried, and concentrated.

- Yield and Purity : Approximately 90% yield with purity around 73% by UV analysis.

- Advantages : This method uses inexpensive reagents and mild conditions, suitable for scale-up.

Reduction Using Iron and Calcium Chloride in Ethanol-Water Mixture

- Procedure : The nitro compound is suspended in ethanol and water, with iron powder and calcium chloride added sequentially. The mixture is refluxed for 2 hours.

- Workup : After cooling, the mixture is filtered, and the filtrate concentrated under reduced pressure.

- Outcome : Yields of about 80-90% of the diamine product.

- Notes : Calcium chloride acts as a salt to improve reduction efficiency and solubility.

Reduction Using Zinc and Ammonium Chloride in Methanol-Water

- Procedure : The nitro precursor is dissolved in methanol-water (2:1), zinc dust is added followed by ammonium chloride portion-wise over 15 minutes at room temperature, stirred for 2 hours.

- Workup : The mixture is filtered, washed with ethyl acetate, and the organic layer is washed with sodium bicarbonate, water, and brine before drying and concentration.

- Product Characterization : 1H NMR confirms the expected aromatic and methyl proton signals consistent with the target compound.

Comparative Table of Preparation Methods

| Method | Reducing Agent | Solvent System | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Zinc + Acetic Acid | Zinc powder + Acetic acid | 1,4-Dioxane | 0°C to 90°C | Overnight + 4h heating | ~85-90 | Requires careful pH neutralization |

| Iron + Ammonium Chloride | Iron powder + NH4Cl | Methanol | RT to 75°C | 15 h | ~90 | Mild, cost-effective |

| Iron + Calcium Chloride | Iron powder + CaCl2 | Ethanol + Water | Reflux (~78°C) | 2 h | ~80-90 | Salt improves reduction efficiency |

| Zinc + Ammonium Chloride | Zinc dust + NH4Cl | Methanol + Water | RT | 2 h | ~85 | Fast, room temperature |

Research Findings and Notes

- The reduction of nitro groups to amines in aromatic systems bearing electron-donating (methoxy) and electron-withdrawing (bromo) substituents requires careful control of reaction conditions to avoid side reactions such as dehalogenation or over-reduction.

- Zinc and iron are preferred metals due to their availability, low cost, and relatively mild reaction conditions.

- The presence of ammonium chloride or calcium chloride salts facilitates the reduction by maintaining acidic conditions and improving metal surface activity.

- Solvent choice impacts solubility and reaction rate; mixtures of protic solvents (methanol, ethanol, water) are common.

- Purification typically involves extraction, washing with bicarbonate and brine, drying, and concentration under reduced pressure.

- Analytical confirmation by mass spectrometry (MS) and proton nuclear magnetic resonance (1H NMR) spectroscopy is standard to verify product identity and purity.

化学反应分析

Types of Reactions

4-Bromo-6-methoxy-N1-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzene derivatives.

科学研究应用

Organic Synthesis

4-Bromo-6-methoxy-N1-methylbenzene-1,2-diamine serves as a versatile building block in organic chemistry. It is used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Intermediate for pharmaceuticals | Used in the synthesis of drug candidates with potential therapeutic effects. |

| Building block for agrochemicals | Facilitates the development of new pesticides and herbicides. |

Biological Studies

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for further investigation in medicinal chemistry.

- Antimicrobial Activity : Studies suggest potential efficacy against various bacterial strains.

- Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular pathways.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes have applications in catalysis and materials science.

| Property | Description |

|---|---|

| Ligand Properties | Forms stable complexes with metal ions, enhancing catalytic activity. |

| Applications | Used in catalysis for organic transformations and material synthesis. |

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Coordination Complexes

In another study published in the Journal of Coordination Chemistry, researchers synthesized several metal complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic properties in oxidation reactions, indicating potential industrial applications.

作用机制

The mechanism of action of 4-bromo-6-methoxy-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in electrophilic and nucleophilic interactions, respectively, while the methylated amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Research Findings and Mechanistic Insights

- Antitubercular Hybrids : Benzene-1,2-diamine derivatives with trifluoromethyl groups show consistent activity against Mycobacterium tuberculosis (MIC: 1–4 µg/mL), underscoring the role of halogen substituents in bioactivity .

- Correlation with DFT Studies : Aliphatic diamines like ethane-1,2-diamine demonstrate strong corrosion inhibition due to high electron density at amine groups, a property modifiable via bromo/methoxy substitution .

- Cytotoxicity Trade-offs : Propane-1,3-diamine linkers in antimycobacterial agents exhibit higher cytotoxicity than ethane-1,2-diamine analogs, emphasizing the importance of substitution patterns .

生物活性

4-Bromo-6-methoxy-N1-methylbenzene-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12BrN3O

- Molecular Weight : 256.12 g/mol

- IUPAC Name : this compound

The structure of the compound includes a bromine atom and a methoxy group, which are significant for its biological interactions.

The biological activity of this compound is primarily linked to its interaction with cellular proteins involved in various signaling pathways. Notably, it has been shown to interact with the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.

Key Findings:

- Nrf2 Activation : The compound enhances the expression of Nrf2-dependent genes such as NQO1 and GCLM, indicating its potential as an antioxidant agent .

- Cellular Effects : In human primary lung epithelial cells, treatment with this compound resulted in increased mRNA expression of protective enzymes, suggesting a protective role against oxidative damage .

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting cell cycle regulation.

Case Study: HepG2 Cells

In vitro studies involving HepG2 liver cancer cells demonstrated that treatment with the compound resulted in:

- Cell Cycle Arrest : A significant increase in the percentage of cells in the S phase after treatment .

- Apoptosis Induction : Flow cytometry analyses revealed that higher concentrations of the compound led to increased apoptotic cell populations, indicating its potential as a therapeutic agent against liver cancer .

Comparative Studies

Comparative assessments have been conducted to evaluate the efficacy of this compound against other known compounds. These studies highlight its unique mechanism and effectiveness in promoting Nrf2 activation compared to other small molecules.

| Compound | Nrf2 Activation | Antitumor Activity | Mechanism |

|---|---|---|---|

| This compound | High | Significant | Keap1-Nrf2 pathway |

| CDDO-Me | Moderate | Moderate | Covalent modification of Keap1 |

| IMB-1406 | Low | High | Farnesyltransferase inhibition |

常见问题

Q. What are the most reliable synthetic routes for preparing 4-bromo-6-methoxy-N1-methylbenzene-1,2-diamine, and what key parameters influence yield?

The synthesis typically involves bromination of a methoxy-substituted aniline precursor, followed by selective N-methylation. Critical parameters include:

- Temperature control : Bromination at low temperatures (0–5°C) minimizes side reactions like over-bromination .

- Protecting groups : Methoxy groups may require protection during bromination to prevent demethylation; tert-butyldimethylsilyl (TBS) groups are often used .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures separation of diastereomers or byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). Bromine’s electronegativity causes downfield shifts in adjacent carbons .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .

- IR spectroscopy : Detect NH2 stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Contradictions arise from solvent interactions; cross-validate with DFT calculations using PubChem data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in amber glass vials under inert gas (N2/Ar) at –20°C to prevent oxidation of the diamine group .

- Waste disposal : Neutralize with dilute HCl before disposal to reduce reactivity .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity in cross-coupling reactions, and what mechanistic insights are gained?

- Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Monitor reaction progress via TLC and isolate intermediates for X-ray crystallography .

- Mechanistic insights : Bromine’s position ortho to methoxy may sterically hinder coupling; DFT studies can model transition states to optimize ligand selection (e.g., SPhos vs. XPhos) .

Q. How should conflicting data on the compound’s solubility in polar solvents be resolved?

- Controlled experiments : Measure solubility in DMSO, methanol, and water at 25°C using UV-Vis spectroscopy.

- Theoretical alignment : Compare results with Hansen solubility parameters (δD, δP, δH) derived from computational models (e.g., COSMO-RS) .

- Error analysis : Assess purity via HPLC; impurities like residual bromine may artificially elevate solubility .

Q. What theoretical frameworks guide the study of this compound’s electronic properties in material science applications?

- Frontier molecular orbital (FMO) theory : Calculate HOMO/LUMO energies using Gaussian09 to predict charge transport in organic semiconductors .

- Density Functional Theory (DFT) : Model substituent effects (e.g., methoxy’s electron-donating nature) on aromatic ring electron density .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

Q. What methodologies validate the compound’s potential as a pharmacophore in drug discovery?

- In silico screening : Dock the compound into target proteins (e.g., kinase inhibitors) using AutoDock Vina. Compare binding affinity with known inhibitors .

- In vitro assays : Test cytotoxicity in HEK293 cells and measure IC50 values. Cross-reference with structural analogs (e.g., 4-chloro derivatives) to establish SAR .

Q. How does the compound’s stability under acidic conditions impact its application in catalysis?

- Accelerated stability testing : Incubate in pH 1–3 buffers at 40°C for 72 hours. Monitor degradation via LC-MS.

- Mechanistic study : Identify hydrolysis products (e.g., demethylated or debrominated species) and propose stabilization strategies (e.g., micellar encapsulation) .

Q. What computational tools are recommended for predicting the compound’s environmental fate and toxicity?

- EPI Suite : Estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR).

- Molecular dynamics (MD) simulations : Model interactions with soil organic matter to predict persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。